(3,5-dichlorophenyl)phosphonic Acid
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Overview
Description
(3,5-Dichlorophenyl)phosphonic acid:
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (3,5-Dichlorophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or aryl halides[][1].
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Alkyl or aryl-substituted phosphonic acids[][1].
Scientific Research Applications
Chemistry: Biology: Medicine: Industry:
Comparison with Similar Compounds
(3,5-Dichlorophenyl)boronic acid: Similar in structure but contains a boronic acid group instead of a phosphonic acid group.
(3,5-Dichlorophenyl)phosphine: Contains a phosphine group instead of a phosphonic acid group.
Properties
Molecular Formula |
C6H5Cl2O3P |
---|---|
Molecular Weight |
226.98 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)phosphonic acid |
InChI |
InChI=1S/C6H5Cl2O3P/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) |
InChI Key |
WVAACEGLTDVRCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)P(=O)(O)O |
Origin of Product |
United States |
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